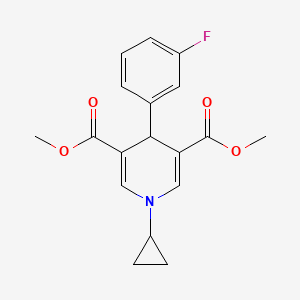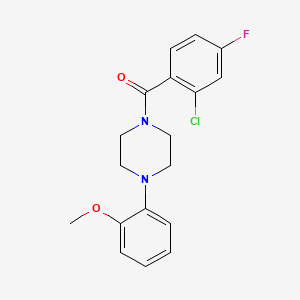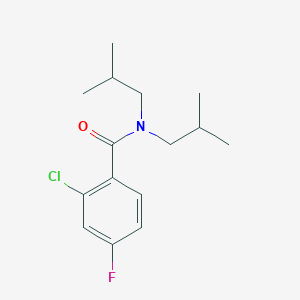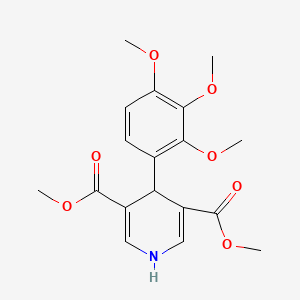
dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
Dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate increases the levels of GABA, which has inhibitory effects on neuronal activity. This leads to potential therapeutic applications in various neurological and psychiatric disorders where there is an imbalance in GABAergic neurotransmission.
Biochemical and physiological effects:
dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to increase the levels of GABA in the brain, leading to decreased neuronal activity. This has been demonstrated in various animal models and in vitro studies. Additionally, dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have minimal effects on other neurotransmitter systems, indicating its selectivity for GABA transaminase inhibition.
Advantages and Limitations for Lab Experiments
One advantage of dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its selectivity for GABA transaminase inhibition, which allows for specific modulation of GABAergic neurotransmission. However, one limitation is its relatively low solubility in water, which can make dosing and administration challenging.
Future Directions
For research on dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate include further studies on its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, studies on the pharmacokinetics and pharmacodynamics of dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in humans are needed to determine its safety and efficacy for clinical use. Finally, the development of more potent and selective GABA transaminase inhibitors may lead to improved therapeutic options for these disorders.
Synthesis Methods
Dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzaldehyde with cyclopropylamine to form an intermediate, which is further reacted with methyl acetoacetate to give the final product, dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Scientific Research Applications
Dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in animal models of epilepsy, anxiety, depression, and addiction. In a study published in the Journal of Pharmacology and Experimental Therapeutics, dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate was shown to have anticonvulsant effects in a mouse model of epilepsy. Another study published in the Journal of Neuroscience demonstrated the anxiolytic effects of dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in a rat model of anxiety.
properties
IUPAC Name |
dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-23-17(21)14-9-20(13-6-7-13)10-15(18(22)24-2)16(14)11-4-3-5-12(19)8-11/h3-5,8-10,13,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOAJGOIVRACFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OC)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoic acid](/img/structure/B5378617.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![3-(cyclopropylmethyl)-5-[(2-ethyl-4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5378622.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)


![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5378653.png)
![4-(4-fluorophenoxy)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5378659.png)




![N-(3-fluoro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378709.png)